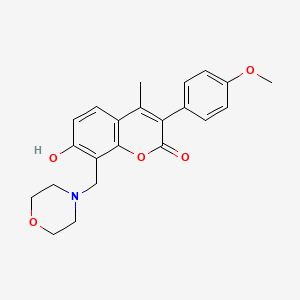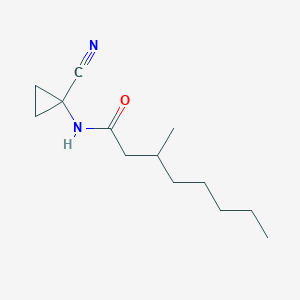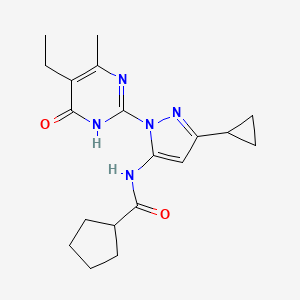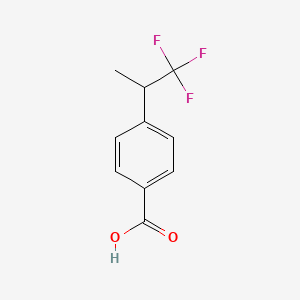![molecular formula C17H17N5O3S2 B2469269 N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide CAS No. 1358379-19-7](/img/structure/B2469269.png)
N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pydiflumetofen is a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases . It was first marketed by Syngenta in 2016 using their brand name Miravis . The compound is an amide which combines a pyrazole acid with a substituted phenethylamine to give an inhibitor of succinate dehydrogenase , an enzyme that inhibits cellular respiration in almost all living organisms .
Synthesis Analysis
Pydiflumetofen combines 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a novel amine derivative which was made from 2,4,6-trichlorobenzaldehyde . A nitrostyrene is formed in a Henry reaction between the aldehyde and nitroethane. A reduction reaction converts it to a ketone which forms an imine with methoxyamine .Molecular Structure Analysis
The molecular structure of Pydiflumetofen is complex, with a chemical formula of C16H16Cl3F2N3O2 .Physical And Chemical Properties Analysis
Pydiflumetofen is an off-white solid with a molar mass of 426.67 . It has a melting point of 113°C and a solubility in water of 1.5 mg/L at 20 °C .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Agents
Compounds with similar structural motifs, such as piperazine derivatives and pyrimidinone, have been studied for their antimicrobial and anti-inflammatory properties. For instance, synthesis efforts have led to compounds with potential as COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that the query compound could be explored for similar biological activities, contributing to the development of new therapeutic agents in these domains.
Neuroprotective Agents
Certain pyrimidine derivatives have shown promise in neuroprotection, offering insights into the potential use of the query compound in researching neurological conditions. For example, compounds designed for their selective ligand properties toward specific neural receptors could offer a basis for developing treatments for neurological disorders, including memory improvement and protection against neurodegenerative diseases (Modica, Santagati, Russo, Parotti, De Gioia, Selvaggini, Salmona, & Mennini, 1997).
Antineoplastic Agents
Research into compounds with specific structural features, including pyrimidin-2-yl and piperazine elements, has extended into the field of cancer treatment , where they have been evaluated as inhibitors of certain cancer cell lines or pathways. Investigating the query compound in this context could contribute valuable data toward the development of novel antineoplastic agents (Gong, Chen, Deng, & Zhong, 2010).
Anticonvulsant Agents
The exploration of new compounds for anticonvulsant activity is a continuous research need. Compounds incorporating elements similar to the query compound have been synthesized and tested for their efficacy in seizure models, suggesting potential research applications in developing new anticonvulsant therapies (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
Mécanisme D'action
Target of Action
The compound, also known as UTBinh-14, primarily targets the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes, playing a crucial role in the urinary concentration mechanism .
Mode of Action
UTBinh-14 acts as a reversible inhibitor of UT-B . It binds to an intracellular site on UT-B in a urea-competitive manner, effectively blocking the transporter’s function . This inhibition reduces the influx of urea, altering the balance of solutes and water in the body .
Biochemical Pathways
The inhibition of UT-B disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This disruption can affect the concentration of urine, as urea is a major solute in the renal medulla that contributes to the generation of a concentration gradient .
Result of Action
The inhibition of UT-B by UTBinh-14 leads to a decrease in the urinary concentration of urea . This can result in an increase in urine volume and a decrease in its osmolality . The compound exhibits little effect toward other transporters such as UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .
Safety and Hazards
Propriétés
IUPAC Name |
2-[7,12-dioxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-2-6-18-13(23)10-21-17(25)22-12-5-8-27-14(12)15(24)20(16(22)19-21)9-11-4-3-7-26-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGRVAFMYIIBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CS4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/no-structure.png)
![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)

![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)
![3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2469196.png)

![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)
![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)
![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)
